REACTION_SMILES
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[CH2:30]([OH:31])[CH3:32].[CH3:1][O:2][c:3]1[c:4]([C:5](=[O:6])[O:7][CH3:8])[cH:9][c:10]([I:13])[cH:11][cH:12]1.[Na+:23].[Na+:24].[O-:25][C:26](=[O:27])[O-:28].[OH2:29].[OH:14][B:15]([OH:16])[c:17]1[cH:18][cH:19][cH:20][cH:21][cH:22]1.[c:33]1([CH3:34])[cH:35][cH:36][cH:37][cH:38][cH:39]1>>[CH3:1][O:2][c:3]1[c:4]([C:5](=[O:6])[O:7][CH3:8])[cH:9][c:10](-[c:17]2[cH:18][cH:19][cH:20][cH:21][cH:22]2)[cH:11][cH:12]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COC(=O)c1cc(I)ccc1OC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C([O-])[O-]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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OB(O)c1ccccc1
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1ccccc1
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Name
|
|
Type
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product
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Smiles
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COC(=O)c1cc(-c2ccccc2)ccc1OC
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |